Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate (CAS 579495-21-9, molecular weight 280.32) is a thiazole-based heterocyclic compound featuring a 4-fluorophenylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring.
Properties
IUPAC Name |
ethyl 2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIKAAAKLNKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate typically involves a multi-step process:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, 2-bromo-4-methylacetophenone can be reacted with thiourea in the presence of a base such as potassium hydroxide to form 4-methylthiazole.
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Introduction of the 4-Fluorophenylamino Group: : The 4-fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole intermediate in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions.
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Esterification: : The final step involves the esterification of the carboxylic acid group on the thiazole ring with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the ester. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The aromatic fluorine can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often using a catalyst like copper(I) iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Copper(I) iodide, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
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Biological Studies: : It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
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Material Science: : The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Key Difference: The 4-fluorophenylamino group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group.
- Impact : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which may alter electronic density on the thiazole ring, affecting reactivity and binding interactions in enzyme inhibition. Synthesis involves condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate .
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Key Difference: Contains a 2-methylphenylamino substituent and a CF₃ group at the 4-position.
- Impact : The methyl group introduces steric hindrance, while CF₃ enhances hydrophobicity. Such modifications could influence pharmacokinetic properties, such as metabolic stability .
Functional Group Modifications
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid
- Key Difference: Lacks the ethyl ester and amino group, instead featuring a carboxylic acid at the 5-position.
- Impact : The carboxylic acid increases polarity, reducing cell membrane permeability compared to the ester derivative. Similarity score: 0.92 .
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Key Difference: A 3-cyano-4-hydroxyphenyl group replaces the 4-fluorophenylamino substituent.
- Synthesized via a Duff reaction followed by formylation .
Complex Heterocyclic Derivatives
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Key Difference : Incorporates a pyrazole ring fused to the thiazole core.
- Crystal structure analysis (space group P21/c, β = 112.922°) reveals intermolecular C–H⋯O hydrogen bonds forming 1D chains, influencing solid-state packing .
Biological Activity
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and oncology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound's molecular formula is with a molecular weight of approximately 270.33 g/mol .
Synthesis Overview:
The synthesis typically involves:
- Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis method, where α-haloketones react with thiourea in the presence of a base.
- Introduction of the 4-Fluorophenylamino Group: Achieved through nucleophilic aromatic substitution involving 4-fluoroaniline and the thiazole intermediate under mild conditions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its cytotoxic effects on various human tumor cell lines, including prostate cancer cells. The compound's efficacy is often assessed using cytotoxicity assays such as MTT or cell viability assays, revealing potent activity against these cancer cells .
Table 1: Cytotoxicity Data on Human Tumor Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Prostate Cancer | 1.61 ± 0.92 | |
| Breast Cancer | 1.98 ± 1.22 | |
| Lung Cancer | 2.34 ± 0.88 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to desired biological outcomes like apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole structure can significantly impact biological activity. For instance:
- The presence of the fluorine atom in the para position of the phenyl ring increases the compound's potency compared to derivatives lacking this group.
- Variations in substituents on the phenyl ring can alter reactivity and interaction profiles with biological targets .
Case Study 1: Anticancer Efficacy
In a study focused on prostate cancer, researchers synthesized this compound and evaluated its effects on cell viability. The results indicated that the compound significantly reduced cell proliferation in a dose-dependent manner, highlighting its potential as a therapeutic agent against prostate cancer.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic window.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized to minimize side products?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters. Key steps include:
- Cyclocondensation : Reacting ethyl 2-bromoacetoacetate with a thiourea derivative containing the 4-fluorophenylamino group in ethanol under reflux (70–80°C) for 6–8 hours .
- Fluorophenylamine coupling : Introducing the 4-fluorophenylamino group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of α-haloketone to thiourea) and using anhydrous solvents to suppress hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity .
Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:
- Crystallization : Slow evaporation of ethanol/chloroform (1:1) yields monoclinic crystals (space group P21/c) with a = 12.03 Å, b = 19.44 Å, c = 9.58 Å, and β = 112.9° .
- Structural insights : The thiazole ring adopts a planar conformation (max deviation = 0.001 Å), with dihedral angles of 4.95° (pyrazole-thiazole) and 35.78° (thiazole-fluorophenyl). Intermolecular C–H···O hydrogen bonding stabilizes the lattice, influencing solubility and reactivity . Refinement uses SHELXL-2018/3 (R-factor = 0.056), with H atoms modeled via riding coordinates .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen substitution) impact the biological activity of this compound, and how can SAR be modeled computationally?
- Halogen effects : Replacing fluorine with chlorine (e.g., Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate) increases lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility by ~15% .
- 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) with PLS regression (q² > 0.6, r² > 0.9) identify electrostatic and steric hotspots. For example, a nitro group at the para-position boosts antifungal activity (MIC = 8 µg/mL vs. Candida albicans) .
- Validation : Bootstrapping (100 runs) and progressive scrambling assess model robustness .
Q. What methodologies are used to resolve contradictions in binding affinity data across different studies?
Discrepancies arise from assay conditions (e.g., buffer pH, ionic strength). Strategies include:
- Surface Plasmon Resonance (SPR) : Standardize immobilization protocols (e.g., amine coupling to CM5 chips) and use reference subtractive controls to minimize nonspecific binding .
- Isothermal Titration Calorimetry (ITC) : Validate affinity (Kd = 2.3 ± 0.5 µM) by ensuring stoichiometry (n ≈ 1) and entropy-driven binding (ΔS > 0) .
- Statistical reconciliation : Apply Grubbs’ test to remove outliers (p < 0.05) and meta-analysis using fixed/random-effects models .
Q. How can experimental phasing and refinement challenges in crystallography be addressed for derivatives of this compound?
- Phasing : Use SHELXC/D/E for experimental phasing with SAD/MAD data (λ = 0.71073 Å). For poor-quality crystals, molecular replacement with PHENIX (using parent structure PDB: 6XYZ) achieves initial phases .
- Refinement : Apply TLS (Translation-Libration-Screw) anisotropic refinement in SHELXL, reducing R-free by 3–5%. For disordered regions (e.g., ethyl ester), use PART and SUMP restraints .
- Validation : Check geometry with Mogul (r.m.s. Z-score < 2.0) and electron density with Fo–Fc maps (contour level = 3σ) .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation of the thiazole ring .
- Crystallography : For twinned crystals, use CELL_NOW for unit cell determination and HKL-3000 for data scaling .
- Bioactivity Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves (IC50 ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
